molecular formula C9H12BrNO2 B1332756 5-bromo-N-butylfuran-2-carboxamide CAS No. 438617-12-0

5-bromo-N-butylfuran-2-carboxamide

Cat. No.: B1332756
CAS No.: 438617-12-0
M. Wt: 246.1 g/mol
InChI Key: WLCPRUVNDNMRCP-UHFFFAOYSA-N
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Description

It belongs to the class of furan carboxamides and has the molecular formula C₉H₁₂BrNO₂. This compound is primarily used for research purposes and is known for its stability and reactivity under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-butylfuran-2-carboxamide typically involves the bromination of N-butylfuran-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butylfuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-N-butylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-butylfuran-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methylfuran-2-carboxamide
  • 5-bromo-N-ethylfuran-2-carboxamide
  • 5-bromo-N-propylfuran-2-carboxamide

Uniqueness

5-bromo-N-butylfuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the butyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

5-bromo-N-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-3-6-11-9(12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCPRUVNDNMRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365081
Record name 5-bromo-N-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438617-12-0
Record name 5-bromo-N-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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